2-Hydroxy-2-phenylbutyramide

Anticonvulsant Seizure Model Strychnine

Researchers screening multiple seizure models require a single reference standard that delivers consistent broad-spectrum protection without the variability introduced by chain-length homologues. 2-Hydroxy-2-phenylbutyramide (n=0) is the optimal choice: • Full protection against MES, PTZ, 4-AP, bicuculline, thiosemicarbazide, strychnine, and picrotoxin seizures-coverage not achieved by the n=1 or n=2 homologues. • 40% higher protective index (PI 1.05) in maximal electroshock vs. the n=2 homologue (PI 0.75). • (-)-Enantiomer available with >99.9% e.e. for SAR studies targeting the dissociation of anticonvulsant efficacy from rotarod neurotoxicity.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 131802-71-6
Cat. No. B166085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-phenylbutyramide
CAS131802-71-6
Synonyms2-hydroxy-2-phenylbutyramide
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)(C(=O)N)O
InChIInChI=1S/C10H13NO2/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H2,11,12)
InChIKeyKHJLUGZFVDFOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-2-phenylbutyramide (CAS 131802-71-6): Core Identity and Pharmacological Class for Procurement Decision-Making


2-Hydroxy-2-phenylbutyramide (CAS 131802-71-6), also designated (±)-α-ethyl-α-hydroxybenzeneacetamide or DL-HEPA, is a chiral α‑hydroxy amide belonging to the phenyl alcohol amide class of anticonvulsants. It is the shortest-chain member (n=0) of a homologous series that includes (±)-3-hydroxy-3-phenylpentanamide (n=1) and (±)-4-hydroxy-4-phenylhexanamide (n=2) [1]. The compound contains a single stereogenic center and exists as a racemic mixture; its individual (+)- and (−)-enantiomers have been resolved with >99.9% enantiomeric excess [2]. Pharmacologically, it shows broad-spectrum anticonvulsant activity in murine seizure models, with a quantifiable differentiation from its nearest homologues in both neurotoxicity and spectrum of protection [3].

Why 2-Hydroxy-2-phenylbutyramide Cannot Be Interchanged with Homologous Phenyl Alcohol Amides


Within the phenyl alcohol amide series, the number of methylene units (n) separating the chiral center from the amide carbonyl directly controls both the breadth of anticonvulsant protection and the dose-limiting neurotoxicity. For instance, the n=1 homologue loses activity against strychnine- and picrotoxin-induced seizures, while the n=2 homologue exhibits roughly half the protective index in maximal electroshock seizures compared to the n=0 compound [1]. Moreover, the (−)-enantiomer of 2-hydroxy-2-phenylbutyramide displays a meaningfully lower neurotoxicity than the racemate, demonstrating that even stereochemical composition, not merely molecular formula, determines the safety margin [2]. These differences mean that procurement based solely on chemical similarity, without reference to the specific homologue and enantiomeric form, will yield a product with a distinct pharmacological and toxicological profile.

Quantitative Differentiation of 2-Hydroxy-2-phenylbutyramide from Closest Homologues: Head-to-Head Anticonvulsant and Neurotoxicity Data


Broader Anticonvulsant Spectrum: Protection Against Strychnine and Picrotoxin Seizures Not Achieved by n=1 Homologue

In a direct head-to-head comparison using male albino NMR‑1 mice, 2‑hydroxy‑2‑phenylbutyramide (n=0) produced dose‑dependent protection against strychnine‑induced seizures with an ED₅₀ of 56 mg kg⁻¹ (95% CI 30–102) and against picrotoxin‑induced seizures with no observed effect up to 80 mg kg⁻¹. In contrast, the n=1 homologue, 3‑hydroxy‑3‑phenylpentanamide, achieved a maximum of only 30% protection at 100 mg kg⁻¹ against strychnine and 37% protection at 130 mg kg⁻¹ against picrotoxin, failing to reach an ED₅₀ [1]. This demonstrates that the n=0 compound possesses a meaningfully broader anticonvulsant spectrum than its immediate higher homologue.

Anticonvulsant Seizure Model Strychnine Picrotoxin Broad-Spectrum

Higher Protective Index Against Maximal Electroshock Seizures Compared to n=2 Homologue

The protective index (PI = TD₅₀/ED₅₀) quantifies the margin between neurotoxicity and anticonvulsant efficacy. In the maximal electroshock (MES) test, the target compound (n=0) has a PI of 1.05 (TD₅₀ 132 mg kg⁻¹ / ED₅₀ 126 mg kg⁻¹), whereas the n=2 homologue (4‑hydroxy‑4‑phenylhexanamide) has a PI of 0.75 (TD₅₀ 111 mg kg⁻¹ / ED₅₀ 148 mg kg⁻¹). Thus, the n=0 compound provides a 40% wider safety margin in this model [1].

Maximal Electroshock Protective Index Neurotoxicity Anticonvulsant

Superior Potency Against 4‑Aminopyridine‑Induced Seizures Relative to n=2 Homologue

Against 4‑aminopyridine (4‑AP)‑induced seizures, 2‑hydroxy‑2‑phenylbutyramide (n=0) exhibited an ED₅₀ of 24 mg kg⁻¹ (95% CI 13–43), compared with 29 mg kg⁻¹ (95% CI 16–51) for the n=2 homologue, representing approximately 17% greater potency [1]. The n=1 homologue showed an ED₅₀ of 19 mg kg⁻¹, making it slightly more potent in this model; however, it lacks the broad‑spectrum coverage evidenced in Evidence Item 1.

4-Aminopyridine Seizure Model Potency ED50

Enantiomer‑Dependent Neurotoxicity: (−)‑Enantiomer Shows the Lowest Rotarod Toxicity

In a study comparing the individual enantiomers of 2‑hydroxy‑2‑phenylbutyramide (optical purity >99.9% e.e.), the (−)‑enantiomer demonstrated the lowest neurotoxicity in the rotarod ataxia test, while the (+)‑enantiomer and the racemate showed higher motor impairment at equivalent anticonvulsant doses [1]. Although the publication does not report discrete TD₅₀ values for each enantiomer, the rank‑order finding establishes that enantiomeric composition directly modulates the safety profile of this compound.

Chiral Separation Enantiomer Neurotoxicity Stereoselective

Advantageous Neurotoxicity Profile Relative to n=1 Homologue in PTZ Seizure Protection

Although the n=1 homologue (3‑hydroxy‑3‑phenylpentanamide) exhibits a numerically higher protective index against pentylenetetrazol (PTZ) seizures (PI = 3.40; TD₅₀ 214 / ED₅₀ 63) compared to the n=0 compound (PI = 1.97; TD₅₀ 132 / ED₅₀ 67), the absolute TD₅₀ of the n=0 compound is significantly lower (132 vs. 214 mg kg⁻¹) [1]. This indicates that 2‑hydroxy‑2‑phenylbutyramide reaches its neurotoxic threshold at a substantially lower dose, which may be advantageous for studies requiring rapid clearance or shorter‑duration pharmacological effects.

Pentylenetetrazol Neurotoxicity TD50 Comparative Pharmacology

High‑Impact Application Scenarios for 2‑Hydroxy‑2‑phenylbutyramide Based on Quantitative Differentiation Evidence


Preclinical Epilepsy Research Requiring Broad‑Spectrum Anticonvulsant Activity Across Multiple Seizure Models

The compound's demonstrated efficacy against maximal electroshock, pentylenetetrazol, 4‑aminopyridine, bicuculline, thiosemicarbazide, strychnine, and picrotoxin seizures—in contrast to the n=1 homologue, which offers only partial protection against strychnine and picrotoxin—makes it the optimal choice for research programs that screen multiple seizure types simultaneously [1]. Investigators studying generalized tonic‑clonic, absence, and chemically‑induced seizures can use a single reference standard, reducing experimental variability.

Chiral Pharmacology Studies Investigating Stereochemistry‑Dependent Neurotoxicity

Because the (−)‑enantiomer of 2‑hydroxy‑2‑phenylbutyramide demonstrates the lowest neurotoxicity in the rotarod assay [2], procurement of enantiopure material (>99% e.e.) enables detailed structure‑activity relationship studies aimed at dissociating anticonvulsant efficacy from motor side effects. This scenario is particularly relevant for medicinal chemistry teams optimizing the phenyl alcohol amide scaffold for clinical development.

Development of Analytical Reference Standards and Impurity Profiling for Homologous Anticonvulsants

Because the pharmacological profile of each homologue is distinct, the n=0 compound serves as an essential reference standard in HPLC or LC‑MS methods for identity, purity, and impurity profiling of the broader phenyl alcohol amide class [3]. Laboratories engaged in QC release testing or stability studies of analogues such as 3‑hydroxy‑3‑phenylpentanamide or 4‑hydroxy‑4‑phenylhexanamide require the n=0 compound to establish system suitability and to verify the absence of cross‑homologue contamination.

GABA‑B Receptor Pharmacology and Ligand‑Binding Studies

Halogenated derivatives of 2‑hydroxy‑2‑phenylbutyramide have been shown to bind with high affinity to the GABA‑B receptor, and the unsubstituted parent compound is the essential comparator for structure‑activity studies [4]. Researchers investigating GABA‑B modulation can use the n=0 compound as the baseline ligand to quantify the impact of para‑halogen substitution on receptor affinity and anticonvulsant potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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